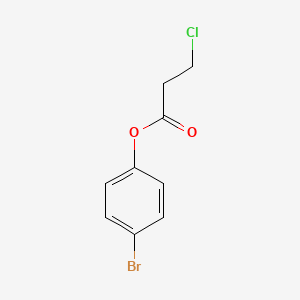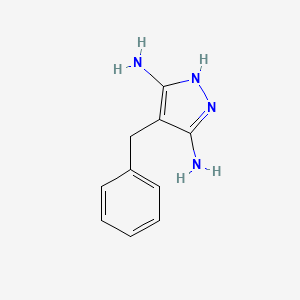
4-Fluorophenanthrene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenanthrene-9,10-dione is a chemical compound with the molecular formula C14H7FO2 It is a derivative of phenanthrene-9,10-dione, where one of the hydrogen atoms is replaced by a fluorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenanthrene-9,10-dione can be achieved through several methods. One common approach involves the fluorination of phenanthrene-9,10-dione. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.
Another method involves the cyclization of appropriate precursors. For example, starting from 4-fluorobenzaldehyde and 1,2-dihydroxybenzene, a series of condensation and cyclization reactions can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to 4-fluorophenanthrene-9,10-diol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Higher oxidation state compounds such as carboxylic acids.
Reduction: 4-Fluorophenanthrene-9,10-diol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluorophenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenanthrene-9,10-dione involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the inhibition or activation of certain biological pathways, making it a valuable tool in medicinal chemistry for drug design.
Comparación Con Compuestos Similares
4-Fluorophenanthrene-9,10-dione can be compared with other similar compounds such as:
Phenanthrene-9,10-dione: The parent compound without the fluorine substitution.
4-Chlorophenanthrene-9,10-dione: A similar compound with a chlorine atom instead of fluorine.
4-Bromophenanthrene-9,10-dione: A similar compound with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased electronegativity and reactivity, which can influence its chemical behavior and biological activity. This makes it distinct from its halogenated counterparts and the parent compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable tool in research and development
Propiedades
Número CAS |
5950-81-2 |
|---|---|
Fórmula molecular |
C14H7FO2 |
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
4-fluorophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7FO2/c15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(16)14(10)17/h1-7H |
Clave InChI |
DZCZXLZNDCIZOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC=C3F)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)







